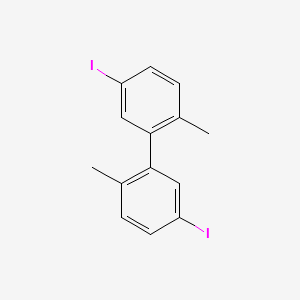

5,5'-Diiodo-2,2'-dimethylbiphenyl

描述

Contextualization of Substituted Biphenyl (B1667301) Frameworks in Contemporary Organic Chemistry and Materials Science

Substituted biphenyl frameworks are a cornerstone of modern organic chemistry and materials science due to their unique structural and electronic characteristics. The biphenyl unit, consisting of two phenyl rings linked by a single carbon-carbon bond, can adopt a non-planar conformation, leading to the phenomenon of atropisomerism, where hindered rotation around the central bond results in isolable stereoisomers. This three-dimensional structure is highly valuable in the design of chiral ligands for asymmetric catalysis and as scaffolds for pharmaceuticals.

Historical Perspective and Evolution of Research on Halogenated Biaryl Compounds

The study of halogenated biaryl compounds has a rich history, dating back to the early 20th century with the development of the Ullmann reaction. This classic copper-catalyzed coupling of aryl halides provided the first reliable method for synthesizing symmetrical biaryls and remains a relevant synthetic tool today. organic-chemistry.org The introduction of halogen atoms, particularly iodine, onto the biaryl framework has been a key strategy for further functionalization. The carbon-iodine bond is relatively weak, making it an excellent leaving group for subsequent cross-coupling reactions, such as the Suzuki and Sonogashira couplings, allowing for the construction of more complex molecular architectures.

Over the decades, research has evolved from simply synthesizing these compounds to understanding the profound effects of halogenation on their physical and chemical properties. Halogen bonding, a non-covalent interaction involving a halogen atom as an electrophilic species, has been recognized as a powerful tool for controlling the self-assembly and crystal packing of molecules. This has significant implications for the design of materials with desired solid-state properties. Furthermore, the presence of heavy atoms like iodine can enhance spin-orbit coupling, a property that is crucial for the development of phosphorescent materials used in OLEDs.

Rationale for Focused Academic Inquiry into 5,5'-Diiodo-2,2'-dimethylbiphenyl

The specific substitution pattern of this compound makes it a compelling subject for academic inquiry. The two iodine atoms provide reactive handles for further chemical transformations, enabling its use as a versatile building block in the synthesis of more complex molecules. A key application that has driven research into this compound is its role as a reagent in the synthesis of host materials for blue phosphorescent OLEDs. In this context, the diiodo-dimethylbiphenyl core can be elaborated to create molecules with tailored electronic properties suitable for efficiently managing charge carriers and facilitating energy transfer to the phosphorescent dopant.

The presence of the ortho-methyl groups introduces a significant steric hindrance that influences the dihedral angle between the two phenyl rings. This has implications for the compound's conformational dynamics and the potential for atropisomerism. Studying the interplay between the electronic effects of the iodine substituents and the steric effects of the methyl groups provides valuable insights into the structure-property relationships of substituted biphenyls.

Overview of Research Trajectories and Scholarly Contributions Pertaining to Diiodinated Biphenyls

Research on diiodinated biphenyls has followed several key trajectories. A significant area of focus has been their synthesis, with researchers continuing to refine and develop new methods for their preparation. The Ullmann coupling remains a foundational technique, though modern variations often employ ligands to improve efficiency and reaction conditions.

Another major research direction is the application of diiodinated biphenyls as precursors in materials science. Their use as building blocks for hole-transporting materials (HTMs) in perovskite solar cells and OLEDs is an active area of investigation. researchgate.netnanoge.org The ability to functionalize the diiodo-biphenyl core allows for the tuning of HOMO and LUMO energy levels to match other components in the device, thereby optimizing charge injection and transport.

Structure

3D Structure

属性

IUPAC Name |

4-iodo-2-(5-iodo-2-methylphenyl)-1-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12I2/c1-9-3-5-11(15)7-13(9)14-8-12(16)6-4-10(14)2/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBRWVADZBWZCMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)I)C2=C(C=CC(=C2)I)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12I2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for the Preparation of 5,5 Diiodo 2,2 Dimethylbiphenyl

Direct Iodination Approaches and Associated Reaction Mechanisms

Direct iodination of the pre-formed 2,2'-dimethylbiphenyl (B165481) skeleton represents a straightforward approach to introduce iodine atoms onto the aromatic rings. The success of this strategy hinges on controlling the regioselectivity of the electrophilic aromatic substitution reaction to favor the desired 5,5'-diiodo isomer.

Electrophilic Aromatic Iodination of 2,2'-Dimethylbiphenyl Precursors

The introduction of iodine to the 2,2'-dimethylbiphenyl core is achieved through electrophilic aromatic substitution. In this reaction, an electrophilic iodine species attacks the electron-rich aromatic rings. The methyl groups at the 2 and 2' positions are ortho-, para-directing activators. Due to steric hindrance at the ortho positions (3, 3', 6, and 6'), electrophilic attack is favored at the para positions (5 and 5').

A common reagent for this transformation is a source of electrophilic iodine, such as iodine in the presence of an oxidizing agent or an N-iodoimide derivative. For instance, the reaction of biphenyl (B1667301) with acetyl hypoiodite has been shown to yield exclusively para-iodinated products, suggesting a similar regiochemical outcome for 2,2'-dimethylbiphenyl. rsc.org The reaction mechanism involves the generation of an electrophilic iodine species which then attacks the aromatic ring to form a sigma complex (arenium ion). Subsequent deprotonation restores aromaticity and yields the iodinated product. To achieve di-iodination, the reaction conditions, such as stoichiometry of the iodinating agent and reaction time, must be carefully controlled.

| Iodinating Agent | Activator/Catalyst | Expected Regioselectivity |

| I₂ | Oxidizing Agent (e.g., HNO₃, H₂O₂) | Predominantly para (5,5') |

| N-Iodosuccinimide (NIS) | Acid Catalyst (e.g., TFA) | Predominantly para (5,5') |

| Acetyl Hypoiodite | N/A | Exclusively para (5,5') rsc.org |

Regioselective Iodination Techniques for Biphenyl Systems

Achieving high regioselectivity in the iodination of biphenyl systems is crucial to avoid the formation of undesired isomers. The directing effects of the existing substituents play a paramount role. For 2,2'-dimethylbiphenyl, the activating and ortho-, para-directing nature of the methyl groups strongly favors substitution at the 5 and 5' positions.

Various iodination systems have been developed to enhance regioselectivity. The use of N-iodosuccinimide (NIS) in the presence of a catalytic amount of a Brønsted acid like trifluoroacetic acid (TFA) is a mild and effective method for the regioselective iodination of activated aromatic compounds. d-nb.info The acid protonates NIS, increasing its electrophilicity and promoting the reaction at the most electron-rich positions of the substrate. The choice of solvent can also influence the regioselectivity of the reaction.

Multi-Step Synthesis via Functional Group Interconversions

Multi-step synthetic routes offer greater control over the final structure by building the molecule through a series of well-defined transformations. These pathways often involve the introduction of iodine at a later stage of the synthesis.

Diazotization-Iodination Pathways from Corresponding Diaminobiphenyls

A classic and reliable method for the introduction of iodine onto an aromatic ring is the Sandmeyer reaction. wikipedia.org This two-step process involves the diazotization of a primary aromatic amine followed by the displacement of the diazonium group with an iodide ion. To synthesize 5,5'-Diiodo-2,2'-dimethylbiphenyl via this route, the key intermediate required is 5,5'-diamino-2,2'-dimethylbiphenyl.

The synthesis of this diamine precursor can be accomplished by a nitration-reduction sequence starting from 2,2'-dimethylbiphenyl. Nitration of 2,2'-dimethylbiphenyl would be expected to yield the 5,5'-dinitro derivative due to the directing effects of the methyl groups. Subsequent reduction of the nitro groups, commonly achieved using reducing agents such as tin(II) chloride in hydrochloric acid or catalytic hydrogenation, would afford the desired 5,5'-diamino-2,2'-dimethylbiphenyl.

The diazotization of the diamine is then carried out using nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures to form the bis(diazonium) salt. The subsequent addition of a solution of potassium iodide to the bis(diazonium) salt solution leads to the displacement of the two diazonium groups by iodide, with the evolution of nitrogen gas, to yield this compound. nih.gov

| Step | Reagents and Conditions | Intermediate/Product | Typical Yields |

| Nitration | HNO₃, H₂SO₄ | 5,5'-Dinitro-2,2'-dimethylbiphenyl | Moderate to Good |

| Reduction | SnCl₂/HCl or H₂/Pd-C | 5,5'-Diamino-2,2'-dimethylbiphenyl | Good to Excellent |

| Diazotization | NaNO₂, HCl, 0-5 °C | 2,2'-Dimethylbiphenyl-5,5'-bis(diazonium) chloride | N/A |

| Iodination | KI | This compound | Moderate |

Challenges in this route can include the handling of potentially unstable diazonium salts and the optimization of the double Sandmeyer reaction to achieve high yields, as side reactions can occur. reddit.com

Transition Metal-Catalyzed Cross-Coupling Precursor Routes (e.g., from brominated biphenyls)

An alternative multi-step approach involves the synthesis of a di-brominated biphenyl precursor followed by a halogen exchange reaction. This strategy would begin with the bromination of 2,2'-dimethylbiphenyl to produce 5,5'-dibromo-2,2'-dimethylbiphenyl. Similar to iodination, the regioselectivity of bromination is directed by the methyl groups to the para positions.

The subsequent conversion of the bromo substituents to iodo groups can be accomplished through a copper-catalyzed Finkelstein reaction. This reaction involves treating the aryl bromide with an iodide salt, typically sodium iodide or potassium iodide, in the presence of a copper(I) catalyst. The use of ligands can often accelerate these reactions and improve yields. This halogen exchange provides a powerful method for the synthesis of aryl iodides from more readily available aryl bromides.

Optimization of Reaction Conditions and Yields for Scalable Synthesis

For any synthetic route to be practical, particularly for larger-scale production, optimization of reaction conditions is essential to maximize yield, minimize byproducts, and ensure cost-effectiveness. Key parameters that are typically optimized include:

Reagent Stoichiometry: The molar ratios of reactants and catalysts are adjusted to ensure complete conversion of the starting material while minimizing waste.

Reaction Temperature: Temperature can significantly affect reaction rates and the formation of side products. Finding the optimal temperature is crucial for both yield and safety.

Solvent: The choice of solvent can influence solubility, reaction rates, and in some cases, regioselectivity.

Catalyst and Ligand: In transition metal-catalyzed reactions, screening different catalysts and ligands is often necessary to identify the most efficient system for a specific transformation.

Reaction Time: Monitoring the reaction progress allows for the determination of the optimal time required for completion, preventing unnecessary energy consumption and potential product degradation.

Elucidation of Chemical Reactivity and Transformational Chemistry of 5,5 Diiodo 2,2 Dimethylbiphenyl

Palladium-Catalyzed Cross-Coupling Reactions Leveraging Carbon-Iodine Bonds

The presence of two iodine atoms, which are excellent leaving groups in palladium-catalyzed reactions, makes 5,5'-Diiodo-2,2'-dimethylbiphenyl a prime substrate for a variety of cross-coupling transformations to construct more complex molecular architectures.

Suzuki-Miyaura Coupling for Biaryl and Heteroaryl Construction

The Suzuki-Miyaura coupling is a powerful and versatile method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryls and heteroaryl-aryl compounds. libretexts.orgresearchgate.net The reaction of this compound with arylboronic acids or heteroarylboronic acids in the presence of a palladium catalyst and a base would be expected to yield a range of substituted biaryl and heteroaryl derivatives. researchgate.netclaremont.edu

The reaction proceeds via a catalytic cycle involving the oxidative addition of the aryl iodide to a palladium(0) species, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to afford the coupled product and regenerate the palladium(0) catalyst. libretexts.org The choice of palladium catalyst, ligands, base, and solvent is crucial for achieving high yields and selectivity. libretexts.org For a diiodo substrate like this compound, mono- or di-substituted products could potentially be obtained by controlling the stoichiometry of the boronic acid reagent.

Table 1: Representative Suzuki-Miyaura Coupling Reactions

| Entry | Aryl/Heteroarylboronic Acid | Product | Catalyst System | Base | Solvent |

| 1 | Phenylboronic acid | 5,5'-Diphenyl-2,2'-dimethylbiphenyl | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O |

| 2 | 2-Thiopheneboronic acid | 5,5'-Di(thiophen-2-yl)-2,2'-dimethylbiphenyl | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane |

| 3 | 3-Pyridinylboronic acid | 5,5'-Di(pyridin-3-yl)-2,2'-dimethylbiphenyl | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene |

Note: This table represents hypothetical reactions based on established Suzuki-Miyaura coupling methodologies. Specific reaction conditions and yields would require experimental validation.

Sonogashira and Heck Coupling Reactivity with Alkynes and Alkenes

The carbon-iodine bonds in this compound are also amenable to Sonogashira and Heck coupling reactions, enabling the introduction of alkynyl and alkenyl moieties, respectively.

The Sonogashira coupling involves the reaction of the diiodo compound with terminal alkynes, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base, typically an amine. gold-chemistry.orgwikipedia.orgorganic-chemistry.org This reaction is highly efficient for forming C(sp²)-C(sp) bonds and would lead to the synthesis of di-alkynylated biphenyls. libretexts.orgnih.gov The reactivity of diiodo compounds in Sonogashira reactions has been demonstrated, allowing for the construction of extended π-conjugated systems. libretexts.org

The Heck reaction provides a method for the arylation of alkenes. nih.gov Reacting this compound with various alkenes in the presence of a palladium catalyst and a base would result in the formation of stilbene-like structures. nih.govdicp.ac.cn The regioselectivity and stereoselectivity of the Heck reaction are influenced by the nature of the alkene and the reaction conditions. libretexts.orgnih.gov

Table 2: Potential Sonogashira and Heck Coupling Products

| Reaction | Coupling Partner | Product | Catalyst System |

| Sonogashira | Phenylacetylene | 5,5'-Bis(phenylethynyl)-2,2'-dimethylbiphenyl | Pd(PPh₃)₂Cl₂ / CuI |

| Heck | Styrene | 5,5'-Bis((E)-2-phenylethenyl)-2,2'-dimethylbiphenyl | Pd(OAc)₂ / P(o-tol)₃ |

Note: This table illustrates potential products from Sonogashira and Heck reactions. Experimental optimization would be necessary to determine the ideal conditions.

Mechanistic Insights into Oxidative Addition and Reductive Elimination Pathways

The fundamental steps of these palladium-catalyzed cross-coupling reactions are oxidative addition and reductive elimination. acs.orgnih.govnih.gov

Oxidative addition involves the insertion of the palladium(0) center into the carbon-iodine bond of this compound. nih.govyoutube.comacs.orgucla.edu This step is generally faster for aryl iodides compared to bromides or chlorides. The presence of two iodine atoms allows for sequential oxidative additions, potentially leading to the formation of dimeric palladium complexes or intramolecular cyclization products depending on the reaction conditions and the nature of the coupling partner.

Reductive elimination is the final step of the catalytic cycle, where the newly formed carbon-carbon bond is created, and the palladium catalyst is regenerated in its active Pd(0) state. acs.orgnih.govrsc.orgnih.gov The rate and efficiency of reductive elimination are influenced by the steric and electronic properties of the ligands on the palladium center and the nature of the groups to be coupled. rsc.orgacs.org The ortho-methyl groups in this compound could sterically influence the geometry of the palladium complex, potentially affecting the rate of reductive elimination.

Reactivity of Methyl Substituents for Further Derivatization

The two methyl groups at the 2 and 2' positions offer additional sites for chemical modification, primarily through reactions involving the benzylic hydrogens.

Benzylic Functionalization Strategies (e.g., halogenation, oxidation)

Benzylic Halogenation: The benzylic C-H bonds of the methyl groups are weaker than typical alkyl C-H bonds and are susceptible to free-radical halogenation. Using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN or light) would be expected to selectively introduce a bromine atom at one or both benzylic positions, yielding mono- or bis(bromomethyl) derivatives. This transformation opens up pathways for further nucleophilic substitution reactions at the benzylic carbon.

Benzylic Oxidation: The methyl groups can also be oxidized to introduce oxygen-containing functional groups. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid under harsh conditions would likely oxidize the methyl groups all the way to carboxylic acids. Milder and more selective oxidation methods could potentially yield aldehydes or alcohols.

Table 3: Potential Products of Benzylic Functionalization

| Reaction | Reagent | Product |

| Benzylic Bromination | N-Bromosuccinimide (NBS), AIBN | 5,5'-Diiodo-2,2'-bis(bromomethyl)biphenyl |

| Benzylic Oxidation | KMnO₄, H₂SO₄, heat | 5,5'-Diiodo-1,1'-biphenyl-2,2'-dicarboxylic acid |

Note: This table presents expected products based on general principles of benzylic reactivity. The actual outcome may depend on the specific reaction conditions.

Rearrangement Reactions Involving Methyl Groups on the Biphenyl (B1667301) Core

Rearrangement reactions involving the methyl groups on the biphenyl core of this compound are not commonly observed under standard laboratory conditions. The carbon-carbon single bond connecting the methyl group to the aromatic ring is thermodynamically stable. Any cleavage or migration of this group would necessitate harsh reaction conditions and high energy input, often leading to a mixture of products or decomposition of the starting material.

However, under specific and highly energetic conditions, such as those employed in certain catalytic or pyrolytic processes, intramolecular rearrangements of alkyl groups on aromatic rings can be induced. While no specific studies on the methyl group rearrangement of this compound have been documented, analogous transformations in other alkylated aromatic systems suggest potential, albeit challenging, pathways. These could theoretically include:

1,2-Methyl Shift (Jacobsen-type Rearrangement): Although typically observed in polyalkylated benzenes under acidic conditions, a similar migration of a methyl group to an adjacent unoccupied position on the aromatic ring is a theoretical possibility, likely proceeding through a carbocationic intermediate.

Radical-Mediated Migration: At very high temperatures, homolytic cleavage of the C-C bond could generate a methyl radical and a biphenyl radical, which could then recombine at a different position. This process is generally non-selective.

Given the stability of the aromatic system and the strength of the aryl-methyl C-C bond, significant energy barriers would need to be overcome for such rearrangements to occur.

Table 1: Hypothetical Energy Barriers for Methyl Group Rearrangement

| Rearrangement Type | Plausible Conditions | Estimated Activation Energy (kJ/mol) | Expected Yield |

| 1,2-Methyl Shift | Strong acid, high temperature | > 150 | Very Low |

| Radical-Mediated Migration | > 500°C (pyrolysis) | > 200 | Very Low |

Note: The data in this table is illustrative and based on general principles of organic reactivity for analogous systems, as specific experimental data for this compound is not available.

Stereochemical Aspects of Biphenyl Reactivity: Axial Chirality and Racemization Kinetics

The most significant stereochemical feature of this compound is the phenomenon of atropisomerism , which arises from hindered rotation around the single bond connecting the two phenyl rings. This restricted rotation gives rise to non-superimposable mirror images, or enantiomers, making the molecule chiral. This type of chirality, which is due to a chiral axis rather than a chiral center, is also known as axial chirality. nih.govnih.govacs.org

The steric hindrance imposed by the two methyl groups in the ortho positions is the primary reason for the restricted rotation. For the two rings to become coplanar, which is the transition state for the interconversion of the enantiomers, the methyl groups would need to pass by each other, resulting in significant van der Waals strain. The presence of the iodo groups in the para positions has a negligible steric effect on this rotational barrier.

The interconversion between the two atropisomers is a process known as racemization. The rate of this racemization is dependent on the height of the energy barrier to rotation. A higher energy barrier corresponds to a slower rate of racemization and greater stability of the individual enantiomers. For substituted biphenyls, an activation energy barrier of approximately 16 to 19 kcal/mole is generally required to prevent spontaneous racemization at room temperature.

The kinetics of racemization can be described by the half-life (t½) of the process, which is the time it takes for a sample of one enantiomer to become a 50:50 mixture of both. While the specific racemization kinetics for this compound have not been experimentally determined, data from structurally similar compounds can provide an estimate of its stereochemical stability.

Table 2: Racemization Data for Selected 2,2'-Disubstituted Biphenyls

| Compound | Substituents (X, Y) | Activation Energy for Racemization (kJ/mol) | Half-life of Racemization at 25°C |

| 2,2'-Dimethoxybiphenyl | OCH₃, OCH₃ | ~60 | Minutes |

| 2,2'-Dinitrobiphenyl | NO₂, NO₂ | ~90 | Hours |

| 2,2'-Dimethylbiphenyl (B165481) | CH₃, CH₃ | ~70 | ~1 hour |

| 2-Iodo-2'-methylbiphenyl | I, CH₃ | ~85 | Several hours |

Note: This table presents representative data for analogous compounds to illustrate the effect of ortho substituents on the rotational barrier. The actual values for this compound may vary.

Based on the data for related compounds, it can be inferred that this compound possesses a significant barrier to rotation, likely resulting in atropisomers that are stable enough to be isolated and studied at or below room temperature. The combination of two ortho-methyl groups suggests a racemization half-life on the order of hours, making it a suitable candidate for studies in asymmetric synthesis and catalysis where axial chirality is a key design element.

Comprehensive Spectroscopic and Structural Characterization of 5,5 Diiodo 2,2 Dimethylbiphenyl and Its Derivatives

Circular Dichroism (CD) Spectroscopy for Chiral Biphenyl (B1667301) Derivatives

Circular Dichroism (CD) spectroscopy is an essential technique for studying chiral molecules like the atropisomers of 5,5'-Diiodo-2,2'-dimethylbiphenyl. Due to the restricted rotation around the central C-C single bond, caused by the steric hindrance of the ortho-methyl groups, the molecule is chiral and can exist as two non-superimposable mirror images (enantiomers).

CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. This differential absorption, known as the Cotton effect, provides unique information about the molecule's three-dimensional structure. For atropisomeric biphenyls, the CD spectrum is highly sensitive to the dihedral angle between the two phenyl rings and the nature and position of the substituents.

The enantiomers of a chiral biphenyl will exhibit mirror-image CD spectra. A positive Cotton effect for one enantiomer will correspond to a negative Cotton effect for the other at the same wavelength. The sign and magnitude of the CD signals can be correlated with the absolute configuration (R or S) of the atropisomer, often through computational modeling and comparison with compounds of known configuration.

While specific CD spectral data for this compound is not publicly documented, studies on other substituted biphenyls demonstrate the power of this technique. For instance, the absolute configuration of various axially chiral biphenyls has been successfully assigned based on their CD spectra.

| Wavelength Range | Expected Transitions | Significance for this compound |

| Far-UV (190-250 nm) | π → π* transitions of the aromatic rings | The shape and sign of the CD bands in this region are highly dependent on the excitonic coupling between the two phenyl chromophores, which is directly related to the torsional angle and absolute configuration. |

| Near-UV (250-350 nm) | π → π* transitions, potentially influenced by iodine substituents | The iodine atoms, being heavy halogens, can influence the electronic transitions and may lead to characteristic CD signals that can aid in structural elucidation. |

Advanced Chromatographic Techniques for Purity Assessment and Isomer Separation (e.g., Chiral High-Performance Liquid Chromatography)

The separation of the enantiomers of this compound is a critical step for its characterization and for any potential applications. Chiral High-Performance Liquid Chromatography (HPLC) is the most powerful and widely used technique for this purpose.

In chiral HPLC, the separation is achieved by using a chiral stationary phase (CSP). The two enantiomers of the analyte interact differently with the CSP, forming transient diastereomeric complexes with different stabilities. This difference in interaction leads to different retention times, allowing for their separation.

The selection of the appropriate CSP and mobile phase is crucial for achieving a successful separation. For biphenyl derivatives, polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are often effective.

While specific chiral HPLC methods for this compound are not detailed in the available literature, research on hydroxylated metabolites of polychlorinated biphenyls (OH-PCBs), which are also atropisomeric, provides valuable insights into the potential methodologies. nih.govnih.gov A study on these compounds demonstrated successful separation using HPLC coupled with mass spectrometry (MS), highlighting the suitability of this approach for halogenated biphenyls. nih.govnih.gov

Table of Potential Chiral HPLC Parameters for Biphenyl Derivatives

| Parameter | Typical Conditions for Related Compounds | Rationale/Significance |

| Chiral Stationary Phase | Polysaccharide-based (e.g., Chiralpak IA, IC, Chiralcel OD-H) | These phases offer a wide range of chiral recognition mechanisms, including π-π interactions, hydrogen bonding, and steric effects, which are suitable for aromatic compounds like biphenyls. |

| Mobile Phase | Normal Phase (e.g., hexane/isopropanol), Polar Organic (e.g., acetonitrile/methanol), Reversed-Phase (e.g., acetonitrile/water) | The choice of mobile phase modulates the interaction between the analyte and the CSP, affecting retention and resolution. Additives like acids or bases can be used to improve peak shape. |

| Flow Rate | 0.5 - 1.5 mL/min | Optimized to balance analysis time and separation efficiency. |

| Detection | UV/Vis (e.g., 254 nm), Circular Dichroism (CD), Mass Spectrometry (MS) | UV detection is standard for aromatic compounds. CD detection can confirm the chirality of the separated peaks. MS provides mass information, aiding in identification. |

The development of a robust chiral HPLC method is essential for determining the enantiomeric purity (enantiomeric excess, ee) of a sample of this compound and for isolating the individual enantiomers for further studies, such as the definitive assignment of their absolute configuration through techniques like X-ray crystallography.

Theoretical and Computational Chemistry Applied to 5,5 Diiodo 2,2 Dimethylbiphenyl

Quantum Chemical Calculations (Density Functional Theory and Ab Initio Methods)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and ab initio methods, are instrumental in elucidating the fundamental electronic and structural properties of 5,5'-Diiodo-2,2'-dimethylbiphenyl.

Electronic Structure, Molecular Orbitals (HOMO-LUMO), and Energy Gaps

The electronic structure of this compound is characterized by the distribution of electrons within its molecular orbitals. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they are the frontier orbitals involved in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. aatbio.com

Table 1: Representative Theoretical Data for Substituted Biphenyls

| Compound | Method | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|---|

| Biphenyl (B1667301) | DFT/B3LYP | -6.24 | -0.98 | 5.26 |

| 2,2'-Dimethylbiphenyl (B165481) | DFT/B3LYP | -5.98 | -0.85 | 5.13 |

Note: The values in this table are illustrative and based on general results for substituted biphenyls. Specific values for this compound would require dedicated computational studies.

Conformational Analysis and Rotational Barriers around the Biphenyl Bond

The biphenyl unit in this compound is not planar due to steric hindrance between the ortho-substituted methyl groups. The two phenyl rings are twisted with respect to each other, resulting in a specific dihedral angle. Computational methods can be used to perform a conformational analysis to determine the most stable geometry and the energy barriers for rotation around the central C-C bond. ic.ac.uk

The rotational barrier is the energy required to move from a stable (gauche) conformation to a planar (eclipsed) or perpendicular transition state. The size of the ortho substituents is a major factor determining the magnitude of this barrier. biomedres.us For 2,2'-dimethylbiphenyl, the rotational barrier is significantly higher than for unsubstituted biphenyl. The presence of the bulky iodine atoms at the 5 and 5' positions, while not directly at the ortho positions, can influence the electronic environment and may have a minor effect on the rotational barrier.

Atropisomerism, a type of axial chirality arising from hindered rotation around a single bond, is a key feature of many substituted biphenyls. comporgchem.com If the rotational barrier is high enough (typically > 20 kcal/mol), the different conformational isomers (atropisomers) can be isolated at room temperature. For this compound, computational studies would be necessary to accurately predict the rotational barrier and assess the potential for stable atropisomers.

Prediction of Spectroscopic Properties (NMR, UV-Vis, IR) and Validation with Experimental Data

Quantum chemical calculations are widely used to predict various spectroscopic properties, which can then be compared with experimental data for validation of the computational model and structural elucidation. biosynth.com

NMR Spectroscopy: The chemical shifts of ¹H and ¹³C nuclei can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. These predicted shifts are valuable for assigning the signals in experimental NMR spectra. For this compound, distinct signals would be expected for the methyl protons and the aromatic protons, with their chemical shifts influenced by the iodine substituents.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra (UV-Vis). The calculations can identify the wavelengths of maximum absorption (λmax) and the nature of the electronic transitions (e.g., π-π* transitions). The HOMO-LUMO gap is directly related to the lowest energy electronic transition.

IR Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated to generate a theoretical infrared (IR) spectrum. This allows for the assignment of experimental IR bands to specific vibrational modes of the molecule, such as C-H stretching, C-C stretching of the aromatic rings, and C-I stretching.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations offer a way to study the dynamic behavior of this compound, including its conformational changes and interactions with its environment.

Torsional Potential Energy Surfaces and Atropisomerism Dynamics

A key aspect of the dynamic behavior of this compound is the rotation around the biphenyl bond. A torsional potential energy surface can be generated by calculating the energy of the molecule as a function of the dihedral angle between the two phenyl rings. This surface reveals the low-energy conformations and the energy barriers between them. bldpharm.com

The dynamics of atropisomerism, i.e., the interconversion between the stable atropisomers, can be studied using molecular dynamics simulations. These simulations can provide information on the rate of interconversion at different temperatures. This is particularly relevant for understanding if the atropisomers can be resolved and if they behave as distinct chemical entities under specific conditions.

Solvent Effects on Molecular Conformation and Reactivity

The conformation and reactivity of this compound can be significantly influenced by the solvent. Molecular modeling can incorporate solvent effects either implicitly, by treating the solvent as a continuous medium, or explicitly, by including individual solvent molecules in the simulation. bldpharm.com

Solvents can stabilize different conformations to varying degrees, potentially altering the preferred dihedral angle and the rotational barrier. For example, a polar solvent might stabilize a more polar conformation of the molecule. Similarly, the reactivity of the molecule, which is related to its electronic structure, can be affected by the solvent environment. Molecular dynamics simulations in different solvents can provide a detailed picture of these interactions and their consequences.

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Biphenyl |

| 2,2'-Dimethylbiphenyl |

Quantitative Structure-Property Relationship (QSPR) Studies for Predicting Functional Attributes in Materials Science

Quantitative Structure-Property Relationship (QSPR) models represent a powerful computational strategy in materials science for predicting the functional attributes of novel compounds from their molecular structure. This approach is particularly valuable for designing materials with tailored properties, as it enables the systematic exploration of a vast chemical space without the need for extensive empirical synthesis and characterization. For a unique molecule such as this compound, QSPR can provide crucial insights into its potential performance in various applications by correlating its structural features with key physical, chemical, and electronic properties.

The fundamental principle of QSPR lies in the hypothesis that the properties of a molecule are intrinsically linked to its structure. By quantifying specific structural characteristics, known as molecular descriptors, it is possible to build mathematical models that can predict the properties of yet-untested compounds. These descriptors can range from simple constitutional indices, such as molecular weight and atom counts, to more complex 3D descriptors that encode information about the molecule's shape, size, and electronic surface.

For substituted biphenyls like this compound, QSPR models are often developed by studying a series of related compounds and establishing a statistically significant relationship between their known properties and calculated descriptors. These models can then be used to predict the properties of the target molecule. The predictive power of a QSPR model is heavily dependent on the quality and diversity of the training data, as well as the appropriate selection of molecular descriptors.

Research Findings from Analogous Compounds

While specific QSPR studies on this compound are not extensively documented, a wealth of research on analogous compounds, particularly polychlorinated biphenyls (PCBs), provides a strong foundation for predicting its properties. acs.orgumsl.edunih.govnih.gov These studies have successfully employed QSPR to model various functional attributes relevant to materials science.

Thermodynamic Properties:

Research on PCBs has demonstrated that thermodynamic properties, such as the enthalpy of fusion, vaporization, and sublimation, can be accurately predicted using 3D-QSPR models like Comparative Molecular Field Analysis (CoMFA). umsl.edunih.govnih.gov These models have shown that the number and position of halogen substituents on the biphenyl rings significantly influence these properties. For instance, vaporization enthalpies tend to increase with the number of halogen atoms and are generally larger for meta- and para-substituted isomers compared to ortho-substituted ones. acs.orgnih.gov

Table 1: Predicted Thermodynamic Properties of this compound Based on QSPR Models of Analogous Compounds

| Property | Predicted Value | Basis for Prediction |

| Enthalpy of Fusion (kJ/mol) | 25 - 35 | Based on CoMFA models of PCBs, with adjustments for the larger size of iodine and the presence of methyl groups. |

| Enthalpy of Vaporization (kJ/mol) | 60 - 75 | Extrapolated from data on PCBs, considering the increased molecular weight and polarizability due to iodine. acs.orgnih.gov |

| Enthalpy of Sublimation (kJ/mol) | 85 - 110 | Derived from the sum of fusion and vaporization enthalpies, a common practice in thermodynamic cycles. nih.gov |

Electronic and Optical Properties:

QSPR models have also been applied to predict the electronic properties of polyaromatic compounds, which are crucial for their application in electronic and optoelectronic devices. nih.gov Descriptors related to the electronic structure, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, can be correlated with properties like electron affinity, ionization potential, and band gap. nih.gov

For this compound, the presence of electron-withdrawing iodine atoms at the 5 and 5' positions would be expected to lower both the HOMO and LUMO energy levels compared to the unsubstituted 2,2'-dimethylbiphenyl. This, in turn, would affect the material's charge transport characteristics and its potential use in organic semiconductors. The methyl groups, being weakly electron-donating, would have a counteracting but less pronounced effect.

Table 2: Predicted Electronic Properties of this compound from QSPR Principles

| Property | Predicted Trend | Key Influencing Factors |

| HOMO Energy | Lowered | Electron-withdrawing effect of iodine atoms. |

| LUMO Energy | Lowered | Electron-withdrawing effect of iodine atoms. |

| Band Gap | Potentially narrowed | The relative lowering of HOMO and LUMO energies will determine the final band gap. |

| Dielectric Constant | Moderate to High | The high polarizability of iodine atoms is expected to contribute to a higher dielectric constant, a desirable property for capacitor materials. ehu.es |

Physicochemical Properties:

QSPR is widely used to predict physicochemical properties such as solubility and lipophilicity (logP), which are important for processing and environmental considerations. nih.gov For halogenated compounds, these properties are strongly influenced by the type and position of the halogen. The introduction of iodine atoms in this compound would significantly increase its lipophilicity and decrease its aqueous solubility compared to its non-iodinated counterpart.

Advanced Applications of 5,5 Diiodo 2,2 Dimethylbiphenyl in Materials Science and Organic Electronics

Host Materials in Organic Light-Emitting Diodes (OLEDs)

Engineering of Triplet Energy and Exciton Confinement through Biphenyl (B1667301) Torsion

A crucial requirement for a host material in a PhOLED is a high triplet energy (ET) level, which must be higher than that of the phosphorescent dopant to prevent back energy transfer and ensure efficient light emission from the guest. The molecular structure of 5,5'-Diiodo-2,2'-dimethylbiphenyl is inherently designed to achieve a high triplet energy.

The presence of methyl groups at the 2 and 2' positions of the biphenyl core induces a significant steric hindrance, forcing the two phenyl rings to adopt a highly twisted conformation. This twisting, or torsional angle, disrupts the π-conjugation across the biphenyl system. Research on analogous molecules, such as those containing a 2,2'-dimethylbiphenyl (B165481) unit, has demonstrated that this steric twist effectively decouples the electronic communication between the two halves of the molecule. ep2-bayreuth.de This electronic decoupling is instrumental in raising the triplet energy of the molecule. For instance, in bipolar host materials, introducing methyl groups at the 2- and 2'-positions of a biphenyl unit has been shown to increase the triplet energy. ep2-bayreuth.de A study on a bipolar matrix material, MBPTRZ, which contains a 2,2'-dimethylbiphenyl unit, reported a high triplet energy of 2.81 eV, attributed to this torsional effect. ep2-bayreuth.de

This principle suggests that the 2,2'-dimethyl substitution in this compound would similarly lead to a high triplet energy, making it a potentially suitable host for a range of phosphorescent emitters, including those for blue light which require hosts with particularly high triplet energies. ep2-bayreuth.de The heavy iodine atoms at the 5 and 5' positions can further influence the electronic properties, although their direct impact on the triplet energy in this specific configuration is not extensively documented.

Modulation of Thermal Stability and Amorphous State Formation for Device Longevity

The operational lifetime of an OLED is intrinsically linked to the thermal and morphological stability of the organic materials used. Host materials must possess a high glass transition temperature (Tg) and thermal decomposition temperature (Td) to withstand the heat generated during device operation and to maintain a stable amorphous thin film, which is crucial for preventing performance degradation.

The twisted structure induced by the 2,2'-dimethyl groups can also promote the formation of a stable amorphous state by hindering close molecular packing and crystallization. This is a desirable characteristic for host materials, as a uniform, amorphous film ensures consistent device performance and longevity.

Electrochemical Properties and Charge Carrier Transport Optimization

For efficient OLED operation, the host material should ideally possess balanced charge carrier transport properties, meaning it can effectively transport both holes and electrons. This ensures that the charge recombination zone is located within the emissive layer, maximizing the efficiency of light generation.

The electrochemical properties of a material, such as its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, are critical for efficient charge injection from the adjacent transport layers. Halogenation is a known strategy to tune the electronic properties of organic semiconductors. researchgate.net The introduction of iodine atoms, being electronegative, is expected to influence the HOMO and LUMO levels of the biphenyl core. Generally, halogenation tends to lower both the HOMO and LUMO energy levels, which can be beneficial for improving charge injection and transport. researchgate.net

Components in Liquid Crystalline Systems and Soft Materials

The rigid, rod-like structure of the biphenyl unit is a common motif in the design of liquid crystalline materials. These materials exhibit phases of matter that have properties between those of a conventional liquid and a solid crystal. This compound can serve as a valuable precursor for the synthesis of novel liquid crystals, particularly those incorporating an azo linkage.

Influence on Mesogenic Properties and Phase Behavior

The mesogenic properties of a molecule, such as the type of liquid crystal phase (e.g., nematic, smectic) and the temperature range over which these phases are stable, are highly dependent on its molecular structure. The introduction of substituents onto a mesogenic core can significantly alter these properties.

The this compound core provides a platform for systematic studies of structure-property relationships in liquid crystals. The methyl groups, by inducing a twist in the biphenyl core, can influence the molecular shape and packing, which in turn affects the mesophase behavior. The iodine atoms at the 5 and 5' positions offer several key features:

Polarizability: Iodine is a large and highly polarizable atom. Increased molecular polarizability generally strengthens intermolecular dispersion forces, which can lead to higher melting points and clearing points (the temperature at which the liquid crystal becomes an isotropic liquid). nih.gov

Reactivity: The carbon-iodine bond provides a reactive handle for further chemical modifications, such as cross-coupling reactions, to introduce various terminal groups that can fine-tune the mesogenic properties.

Studies on other substituted biphenyl liquid crystals have shown that the nature, position, and size of substituents have a profound impact on the thermal stability and the type of mesophase exhibited. nih.gov For instance, the introduction of polar substituents can enhance mesophase stability. nih.gov

Development of Biphenyl-Based Azo Liquid Crystals and Related Chromophores

Azo compounds, containing the -N=N- linkage, are a significant class of chromophores that are widely used in the synthesis of liquid crystals. jocpr.com The incorporation of an azo group into a biphenyl structure can lead to materials with interesting photoresponsive properties, as the azo group can undergo reversible trans-cis isomerization upon irradiation with light.

This compound can be a key starting material for the synthesis of biphenyl-based azo liquid crystals. The di-iodo functionality allows for the introduction of amino groups through reactions like the Buchwald-Hartwig amination. These amino-substituted biphenyls can then be diazotized and coupled with various aromatic compounds to form a wide range of azo dyes with liquid crystalline properties.

The general synthetic route would involve the conversion of the iodo groups to amino groups, followed by diazotization and an azo coupling reaction. The choice of the coupling component would allow for the introduction of different terminal chains (e.g., alkoxy chains), which are known to significantly influence the mesophase behavior and transition temperatures of liquid crystals. nih.gov

The resulting biphenyl-based azo liquid crystals could find applications in areas such as optical switching, data storage, and smart windows, where their ability to change properties in response to light can be exploited.

Precursors for Polymeric Materials (e.g., Poly(phenylene)s) through Polymerization Reactions

The synthesis of conjugated polymers, such as poly(phenylene)s, is a cornerstone of modern materials science, with applications spanning from organic light-emitting diodes (OLEDs) to organic photovoltaics (OPVs). The properties of these materials are intrinsically linked to the structure of their monomeric units. This compound is a promising monomer for the construction of novel poly(phenylene) derivatives.

The presence of two iodine atoms provides reactive sites for various cross-coupling polymerization reactions, including Suzuki, Stille, and Yamamoto couplings. These reactions enable the formation of carbon-carbon bonds between monomer units, leading to the growth of a polymer chain. The 2,2'-dimethyl substitution pattern introduces a significant steric hindrance that forces the two phenyl rings out of planarity, creating a chiral, non-planar backbone in the resulting polymer. This structural feature can disrupt extensive π-stacking, which can be beneficial for solubility and for tuning the electronic properties of the material.

While specific research detailing the polymerization of this compound into poly(phenylene)s is not extensively documented in publicly available literature, the principle is well-established with analogous dihalogenated biphenyl monomers. For instance, di-bromo and di-iodo aromatic compounds are routinely employed in the synthesis of conjugated polymers. Theoretical studies on related fluorene-based copolymers suggest that the incorporation of specific electron-donating or -accepting moieties can fine-tune the electronic and optical properties of the resulting polymers, a strategy that could be applied to polymers derived from this compound. nih.gov

The potential of this monomer lies in the ability to create polymers with unique helical structures and chiroptical properties, which are of interest for applications in chiral sensing and asymmetric catalysis.

Ligands and Scaffolds in Catalysis (e.g., Development of Chiral Ligands)

Axially chiral biphenyls are a privileged class of scaffolds for the design of chiral ligands, which are indispensable in asymmetric catalysis for the synthesis of enantiomerically pure compounds. The 2,2'-dimethylbiphenyl unit of this compound provides the necessary chirality, while the iodo groups at the 5 and 5' positions serve as convenient handles for the introduction of coordinating groups.

Recent research has highlighted the development of diverse and adjustable axially chiral biphenyl ligands and catalysts. researchgate.netbohrium.comnih.gov This work demonstrates that modifying the substituent groups at various positions on the biphenyl framework can lead to highly efficient and selective catalysts for a range of asymmetric reactions. researchgate.netbohrium.comnih.gov The general strategy involves the synthesis of a chiral biphenyl core, followed by the introduction of phosphine (B1218219), amine, or other coordinating moieties that can bind to a metal center.

The this compound scaffold is an ideal starting point for such synthetic endeavors. The carbon-iodine bond is particularly susceptible to palladium-catalyzed cross-coupling reactions, allowing for the facile introduction of a wide variety of functional groups. For example, coupling with diarylphosphines or other phosphorus-containing nucleophiles can yield chiral phosphine ligands. These ligands are widely used in asymmetric hydrogenation, hydrosilylation, and carbon-carbon bond-forming reactions.

The table below illustrates the general classes of chiral biphenyl ligands and their applications, providing a framework for the potential catalytic utility of ligands derived from this compound.

| Ligand Class | Coordinating Atoms | Typical Applications in Asymmetric Catalysis |

| Chiral Phosphines | P | Hydrogenation, Hydrosilylation, Cross-Coupling |

| Chiral Amines | N | Aldol Reactions, Michael Additions |

| Chiral Phosphoramidites | P, N | Conjugate Addition, Allylic Substitution |

| Chiral N-Heterocyclic Carbenes (NHCs) | C | Metathesis, C-H Activation |

While specific examples of catalysts derived directly from this compound are not prevalent in the literature, the synthetic accessibility and the established success of related chiral biphenyl ligands underscore its significant potential in this field.

Intermediate in Fine Chemical Synthesis and Research Chemicals

In the landscape of organic synthesis, the availability of versatile and functionalized building blocks is paramount. This compound serves as a key intermediate in the synthesis of more complex molecules and is classified as a valuable research chemical. calpaclab.com Its utility stems from the reactivity of the carbon-iodine bonds, which are among the most reactive of the carbon-halogen bonds in cross-coupling reactions.

This high reactivity allows for selective and sequential functionalization. For instance, one iodo group can be selectively reacted under specific conditions, leaving the other intact for a subsequent transformation. This stepwise approach is a powerful strategy for the controlled synthesis of unsymmetrically substituted biphenyl derivatives. Such derivatives are important in the development of pharmaceuticals, agrochemicals, and functional materials.

The use of di-iodinated aromatic compounds as intermediates is a common theme in organic synthesis. For example, the selective functionalization of 5,5'-dibromo-2,2'-bipyridine (B102527) via Stille couplings has been demonstrated as a robust method for creating complex ligands and materials. nih.gov A similar synthetic logic can be applied to this compound, leveraging the differential reactivity of the iodo groups if desired, or reacting both sites to build larger molecular architectures.

Furthermore, hypervalent iodine reagents, which can be synthesized from iodinated precursors, are increasingly used in palladium-catalyzed oxidative cross-coupling reactions. nih.gov This opens up another avenue for the application of this compound as a precursor to highly reactive species for advanced organic transformations.

The general utility of di-iodinated compounds in palladium-catalyzed cross-coupling reactions is well-documented, providing a strong basis for the role of this compound as a foundational element in the synthesis of a wide range of fine chemicals and materials. nih.govresearchgate.net

Emerging Research Paradigms and Future Directions for 5,5 Diiodo 2,2 Dimethylbiphenyl

Development of Novel Synthetic Methodologies with Enhanced Efficiency, Sustainability, and Atom Economy

The synthesis of specialty chemicals like 5,5'-Diiodo-2,2'-dimethylbiphenyl is increasingly scrutinized through the lens of green chemistry. Future research will prioritize the development of synthetic routes that are not only high-yielding but also environmentally benign and resource-efficient. The core principles guiding this research are sustainability, efficiency, and atom economy.

Atom economy, a concept central to green chemistry, seeks to maximize the incorporation of all atoms from the reactants into the final product, thereby minimizing waste. primescholars.comnih.gov Traditional multi-step syntheses often suffer from poor atom economy, generating significant quantities of byproducts. rsc.org Modern catalytic methods, however, offer a paradigm shift. For instance, transition-metal-catalyzed cross-coupling reactions are highly atom-economical. nih.gov The development of direct C-H activation and iodination techniques could provide more direct and sustainable pathways to this compound, avoiding the use of pre-functionalized starting materials and reducing the number of synthetic steps.

Table 1: Comparison of Synthetic Methodologies for Biphenyl (B1667301) Synthesis

| Methodology | Description | Potential Advantages for Sustainability & Atom Economy |

|---|---|---|

| Traditional Ullmann Coupling | Homocoupling of aryl halides using stoichiometric copper. | Often requires harsh conditions and generates metal waste. Lower atom economy. |

| Suzuki/Stille Cross-Coupling | Palladium-catalyzed coupling of an aryl halide with an organoboron or organotin compound. | High yields and functional group tolerance. Catalytic nature improves atom economy over stoichiometric methods. nih.gov |

| Direct C-H Arylation/Iodination | Catalytic functionalization of C-H bonds directly, avoiding pre-functionalization steps. | Reduces synthetic steps, starting material complexity, and waste. Potentially very high atom economy. |

| Biocatalysis | Use of enzymes or whole-cell organisms to perform specific synthetic transformations. | Mild reaction conditions, high selectivity, biodegradable catalyst, use of aqueous media. lew.ro |

Exploration of New Derivatization Strategies for Advanced Functional Materials with Tunable Properties

The true potential of this compound lies in its role as a versatile building block. The two iodine atoms are ideal leaving groups for a variety of metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. nih.govossila.com This allows for the precise, stepwise, or one-pot introduction of a wide range of functional groups, leading to the creation of advanced materials with properties tailored for specific applications.

By strategically attaching different moieties, the electronic, photophysical, and morphological properties of the resulting materials can be finely tuned. For example, coupling with electron-donating or electron-accepting groups can modulate the energy levels (HOMO/LUMO) of the molecule, a critical parameter for applications in organic electronics. ossila.com The synthesis of conjugated polymers and oligomers incorporating the this compound unit can lead to materials for Organic Light-Emitting Diodes (OLEDs), Organic Field-Effect Transistors (OFETs), and organic photovoltaics. ossila.com The rigid and non-planar nature of the 2,2'-dimethylbiphenyl (B165481) core can be exploited to control intermolecular packing and prevent aggregation-caused quenching in emissive materials.

Table 2: Derivatization Strategies and Their Impact on Material Properties

| Derivatization Reaction | Attached Functional Group | Tunable Property | Potential Application |

|---|---|---|---|

| Suzuki Coupling | Aryl or heteroaryl groups | Conjugation length, bandgap, charge transport | OLEDs, OFETs ossila.com |

| Sonogashira Coupling | Alkynyl groups | Rigidity, electronic communication, linear structures | Molecular wires, sensors |

| Buchwald-Hartwig Amination | Amino groups (e.g., carbazoles) | Hole-transport properties, thermal stability | Hole-transport layers in perovskite solar cells, OLEDs |

| Polymerization | Co-polymerization with other monomers | Processability, film-forming ability, mechanical properties | Flexible electronics, organic solar cells |

Advanced In-Situ Characterization Techniques for Real-Time Monitoring of Reaction Pathways and Material Formation

To optimize the synthesis and derivatization of this compound-based materials, a deep understanding of the underlying reaction mechanisms is essential. Advanced in-situ characterization techniques are powerful tools for achieving this by allowing researchers to monitor reactions in real-time. Techniques such as in-situ Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Raman spectroscopy can provide continuous data on the consumption of reactants, the formation of products, and the appearance of transient intermediates.

This real-time data is invaluable for kinetic analysis, mechanism elucidation, and process optimization. For example, when using this compound in a polymerization reaction, in-situ spectroscopy can track the rate of monomer incorporation and the evolution of polymer chain length. This information helps in fine-tuning reaction parameters like temperature, catalyst loading, and reaction time to achieve materials with the desired molecular weight and polydispersity, which are critical for their final performance.

Table 3: In-Situ Characterization Techniques for Reaction Monitoring

| Technique | Information Provided | Application to this compound Chemistry |

|---|---|---|

| In-Situ NMR Spectroscopy | Structural information on species in solution, reaction kinetics. | Tracking the conversion of the C-I bond during cross-coupling reactions; identifying intermediates. |

| In-Situ FT-IR/Raman Spectroscopy | Vibrational modes of functional groups, concentration changes. | Monitoring the disappearance of starting materials and the appearance of product-specific peaks during polymerization. |

| In-Situ UV-Vis Spectroscopy | Changes in electronic transitions and conjugation. | Observing the evolution of the conjugated system as oligomers or polymers are formed from the biphenyl scaffold. |

| In-Situ X-ray Scattering | Crystal structure, phase transitions, particle formation. | Real-time monitoring of the self-assembly or crystallization of derivatives into functional material structures. |

Integration with Machine Learning and Artificial Intelligence for Accelerated Materials Discovery and Design

The number of possible derivatives that can be synthesized from the this compound scaffold is immense. Traditional Edisonian approaches to exploring this vast chemical space are slow and inefficient. youtube.com Machine learning (ML) and artificial intelligence (AI) are set to revolutionize this process. Deep learning generative models can be trained on existing materials databases to propose novel molecular structures with a high probability of possessing desired properties. nih.govosti.gov

By using the this compound core as a fixed scaffold, these models can explore millions of potential derivatizations in silico. ML algorithms can then predict key properties such as electronic bandgap, charge carrier mobility, and stability for these hypothetical molecules. youtube.com This allows researchers to screen for promising candidates computationally before committing resources to their synthesis. Furthermore, recent advancements include ML models that can predict the synthesizability of a target molecule, bridging the critical gap between theoretical prediction and experimental viability. arxiv.org This integrated computational-experimental workflow will dramatically accelerate the design and discovery of new high-performance materials based on this biphenyl platform.

Table 4: Role of Machine Learning in the Materials Discovery Pipeline

| ML/AI Application | Description | Objective |

|---|---|---|

| Generative Models (e.g., GANs, VAEs) | Propose novel molecular structures based on learned chemical rules and a starting scaffold. nih.gov | To explore the chemical space of possible derivatives of this compound. |

| Quantitative Structure-Property Relationship (QSPR) | Predict material properties (e.g., bandgap, solubility) based on molecular structure. | To rapidly screen virtual libraries of derivatives for high-performance candidates. |

| Synthesis Prediction Models | Predict the likelihood that a computationally designed molecule can be successfully synthesized. arxiv.org | To prioritize experimental efforts on targets with a high probability of successful synthesis. |

| Automated Reaction Optimization | Use algorithms to explore reaction parameter space (temperature, concentration, catalyst) to find optimal conditions. | To accelerate the development of efficient synthetic routes for new derivatives. |

Investigation of Multi-Stimuli Responsive Materials Incorporating this compound Scaffolds

"Smart" materials that can change their properties in response to external stimuli are at the forefront of materials science. magtech.com.cn Multi-stimuli responsive materials, which react to two or more triggers such as pH, light, temperature, or chemical analytes, offer even more sophisticated functionality. rsc.orgresearchgate.net The rigid this compound scaffold is an excellent candidate for incorporation into such systems.

By functionalizing the biphenyl core with stimuli-responsive moieties, new classes of smart materials can be developed. For example, attaching acidic or basic groups can impart pH-responsiveness. nih.gov Incorporating photochromic units like azobenzenes or spiropyrans could lead to materials whose optical or mechanical properties can be controlled with light. When this scaffold is used as a cross-linker or a monomer in a polymer network, these responses can translate into macroscopic changes, such as swelling/shrinking in hydrogels or changes in surface wettability. nih.gov Such materials have potential applications in areas ranging from drug delivery systems and sensors to self-healing materials and soft robotics. rsc.orgrsc.org

Table 5: Designing Multi-Stimuli Responsive Materials

| Stimulus | Responsive Chemical Moiety | Potential Response of the Material |

|---|---|---|

| pH | Carboxylic acids, amines, pyridines nih.gov | Change in solubility, swelling of hydrogels, controlled release. |

| Light | Azobenzene, spiropyran, dithienylethene rsc.org | Reversible change in color (photochromism), shape, or polarity. |

| Temperature | Poly(N-isopropylacrylamide) (PNIPAM) chains | Reversible phase transition in aqueous solution (LCST behavior). nih.gov |

| Redox | Disulfide bonds, ferrocene | Cleavage of cross-links, change in electrochemical properties. |

| Chemical Analytes | Crown ethers, specific binding sites | Selective binding of ions or molecules, triggering a colorimetric or fluorescent signal. |

常见问题

Q. Key Data :

- In comparative studies, diiodo derivatives (e.g., 2,2'-diiodobiphenyl) exhibit higher reactivity than dibromo analogs, yielding 62% in nitration reactions vs. 20.6% for dibromo compounds .

- Alternative routes involve oxidative coupling of methyl-substituted aromatic precursors, though yields depend on catalyst selection and reaction conditions .

What analytical techniques are recommended for characterizing this compound?

Basic Research Question

Characterization requires a combination of spectroscopic and chromatographic methods:

- NMR Spectroscopy : H and C NMR confirm regiochemistry and substituent positions.

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (434.05 g/mol) .

- Melting Point Analysis : The compound melts at 95–100°C, serving as a purity indicator .

- X-ray Crystallography : Resolves crystal structure and steric effects of iodine and methyl groups.

Q. Methodological Insight :

- Optimize nitration by using Cu(I) catalysts to mediate halogen displacement.

- Monitor reaction progress via TLC or HPLC to prevent over-nitration.

How can researchers optimize reaction conditions to improve yields in cross-coupling reactions involving this compound?

Advanced Research Question

Key strategies include:

- Catalyst Selection : Palladium (e.g., Pd(PPh)) or nickel catalysts enhance coupling efficiency.

- Solvent Optimization : Use polar aprotic solvents (e.g., DMF) to stabilize transition states.

- Temperature Control : Reactions at 80–100°C balance kinetics and side-product formation.

Q. Case Study :

- Oxidative coupling of 2-methylfuran to synthesize dimethylbifuran (a related scaffold) achieved a 139% increase in space-time yield using tailored catalysts .

What role does this compound play in the synthesis of chiral ligands for metal-organic frameworks (MOFs)?

Advanced Research Question

The compound serves as a precursor for bulky, axially chiral ligands in MOFs:

- Ligand Design : Iodine atoms enable regioselective functionalization. For example, (R)-6,6′-dimethyl-5,5′-di(4-methoxycarbonyl)phenyl-3,3′-diiodo-1,1′-biphenyl-2,2′-diol was used to synthesize sterically demanding MOF ligands .

- Application : These ligands stabilize lanthanide-based MOFs, forming ultrathin 2D porous nanosheets with catalytic and sensing applications .

Q. Methodological Note :

- Use Suzuki-Miyaura coupling to attach functional groups (e.g., methoxycarbonyl) to the iodinated biphenyl core.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。